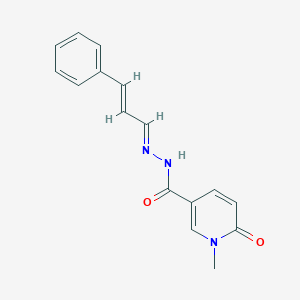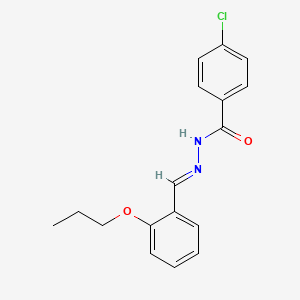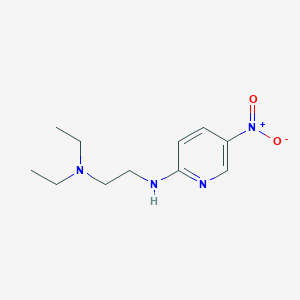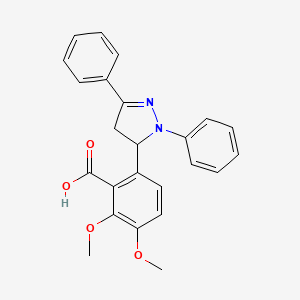![molecular formula C15H25NO5S B3857841 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid](/img/structure/B3857841.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid is a compound that combines two distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, a triethanolamine derivative, and 2-(2-methylphenyl)sulfanylacetic acid, a thioether derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to yield the final product . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
For 2-(2-methylphenyl)sulfanylacetic acid, the synthesis involves the reaction of 2-methylthiophenol with chloroacetic acid under basic conditions . The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia in reactors designed to handle the exothermic nature of the reaction . The product is then purified through distillation and other separation techniques to achieve the desired purity.
For 2-(2-methylphenyl)sulfanylacetic acid, industrial production involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride.
2-(2-methylphenyl)sulfanylacetic acid primarily undergoes substitution reactions due to the presence of the thioether group . Common reagents include alkyl halides and acyl chlorides, which react with the thioether group to form substituted products.
Major Products Formed: The major products formed from the reactions of 2-[Bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols . For 2-(2-methylphenyl)sulfanylacetic acid, the major products include substituted thioethers and carboxylic acids .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research as a buffering agent and emulsifier . It is also used in the synthesis of various polymers and as a stabilizer in pharmaceutical formulations.
2-(2-methylphenyl)sulfanylacetic acid has applications in medicinal chemistry as a building block for the synthesis of various bioactive compounds . It is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a weak base and form stable complexes with metal ions . This property makes it useful in various applications, including as a chelating agent and in the stabilization of emulsions.
2-(2-methylphenyl)sulfanylacetic acid exerts its effects through the formation of thioether linkages, which can interact with various biological targets . The compound’s ability to form stable thioether bonds makes it useful in the development of drugs and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds:
- Triethanolamine (2-[Bis(2-hydroxyethyl)amino]ethanol)
- 2-(2-methylphenyl)ethanol
- 2-(2-methylphenyl)acetic acid
Uniqueness: 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid is unique due to its combination of a triethanolamine derivative and a thioether derivative . This combination imparts unique properties to the compound, making it useful in a wide range of applications, from pharmaceuticals to industrial processes.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S.C6H15NO3/c1-7-4-2-3-5-8(7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWLJPZSSTDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)O.C(CO)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine](/img/structure/B3857768.png)
![4-amino-N'-[(4-chlorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3857777.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857787.png)
![4-[4-(diethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3857793.png)
![(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B3857800.png)
![4-[(2E)-2-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3857801.png)
![N,N'-bis[(E)-(3-iodophenyl)methylideneamino]oxamide](/img/structure/B3857809.png)

![6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE](/img/structure/B3857837.png)

![ethyl 6-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]-2,3-dimethoxybenzoate](/img/structure/B3857844.png)
![1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3857851.png)
